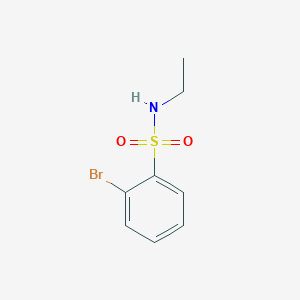

2-bromo-N-ethylbenzenesulfonamide

Übersicht

Beschreibung

2-Bromo-N-ethylbenzenesulfonamide (2-BEBS) is a sulfonamide-based compound that has been studied for its potential use in a variety of scientific applications. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : A compound related to 2-bromo-N-ethylbenzenesulfonamide has been synthesized and studied for its anticancer properties. This research indicates the potential use of such compounds in cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a derivative, has been used as an oxidizing titrant in analytical chemistry. This compound offers a simple and rapid method for the direct titration of various substances (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, & D. Mahadevappa, 1983).

HIV-1 Infection Prevention : Interest in methylbenzenesulfonamide derivatives, including compounds related to this compound, has been growing due to their potential as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Chemical Synthesis : The compound has been involved in various chemical reactions, such as the aminohalogenation reaction, indicating its utility in synthetic organic chemistry (S. Takemura, K. Otsuki, K. Okamoto, & Y. Ueno, 1968).

Pharmaceutical Intermediates : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating its application in the preparation of pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).

Photodynamic Therapy : Derivatives of benzenesulfonamide have been synthesized and characterized for their potential use in photodynamic therapy for cancer treatment, showcasing the versatility of these compounds in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Gas-Liquid Chromatography : Derivatives of benzenesulfonamide have been used for gas-liquid chromatographic studies, illustrating their use in analytical methodologies (W. Vandenheuvel & V. F. Gruber, 1975).

Enzyme Inhibition : A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, further highlighting their significance in biochemical research (N. Riaz, 2020).

Metal Ion Sensing : Bis-sulfonamides, including those derived from benzenesulfonamide, have been developed as sensors for heavy metal ions, demonstrating their application in environmental and healthcare fields (T. Sheikh, M. Arshad, M. M. Rahman, A. Asiri, & K. Alamry, 2016).

Wirkmechanismus

While the specific mechanism of action for 2-bromo-N-ethylbenzenesulfonamide is not provided, it’s known that sulfonamides act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria .

The compound’s density is 1.5±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMGXYQVJKXRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585881 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169189-80-4 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

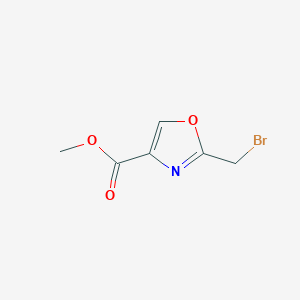

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)